3,5-Dibromo-2,6-dichloropyridine

Chemoselectivity Suzuki-Miyaura Tetraarylpyridines

Achieve regioselective, stepwise functionalization unattainable with symmetrical analogs. The differentiated C-Br (more reactive) and C-Cl bonds provide a programmable scaffold for constructing tetraarylpyridine OLED emitters, diverse alkynylpyridine libraries for drug discovery, and novel agrochemical leads. This orthogonal reactivity eliminates protecting-group strategies and streamlines SAR exploration, delivering higher synthetic efficiency and exclusive access to 3,5-diaryl/alkynyl regioisomers.

Molecular Formula C5HBr2Cl2N
Molecular Weight 305.78 g/mol
Cat. No. B8238365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,6-dichloropyridine
Molecular FormulaC5HBr2Cl2N
Molecular Weight305.78 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)Cl)Cl)Br
InChIInChI=1S/C5HBr2Cl2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKeyRCTRHPMUUQUWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2,6-dichloropyridine (CAS 24301-97-1) - Structure, Class, and Procurement Relevance


3,5-Dibromo-2,6-dichloropyridine is a polyhalogenated heterocyclic compound belonging to the halopyridine class, characterized by a pyridine ring substituted with bromine atoms at the 3 and 5 positions and chlorine atoms at the 2 and 6 positions [1]. This specific arrangement creates a unique electronic and steric environment, classifying it as a versatile building block for chemoselective cross-coupling reactions [2]. Its inherent differentiation lies in the orthogonal reactivity of its C-Br and C-Cl bonds, a feature not present in symmetrical analogs, which enables sequential functionalization and access to complex molecular architectures unattainable through simpler starting materials [1].

Why 3,5-Dibromo-2,6-dichloropyridine Cannot Be Simply Replaced with Generic Halopyridines


Simple halopyridines like pentachloropyridine, 2,6-dichloropyridine, or 3,5-dibromopyridine are not functionally interchangeable with 3,5-dibromo-2,6-dichloropyridine. While they may share a pyridine core, they lack the differentiated C-Br and C-Cl bond reactivities in a single molecule that are essential for the stepwise, chemoselective construction of tetra-substituted pyridines. The distinct leaving group abilities of bromine (better) versus chlorine (poorer) [1], along with the specific electronic influence of these substituents, dictate the precise regioisomeric outcomes in cross-coupling reactions. Attempting substitution with generic analogs results in different regioisomers, lower synthetic efficiency, or complete failure to achieve the desired structural complexity, as demonstrated by direct comparative studies [2]. The following evidence quantifies this irreplaceable value.

Quantitative Differentiation: Evidence-Based Performance of 3,5-Dibromo-2,6-dichloropyridine Against Comparators


Chemoselective Suzuki-Miyaura Cross-Coupling Yields for Tetraarylpyridine Synthesis

The compound enables a sequential, one-pot Suzuki-Miyaura reaction to synthesize tetraarylpyridines. Under optimized conditions, it first reacts selectively at the C3 and C5 (Br) positions with arylboronic acids to form 2,6-dichloro-3,5-diarylpyridines in good yields. A subsequent coupling at the C2 and C6 (Cl) positions, using a different arylboronic acid, then yields the final 2,3,5,6-tetraarylpyridine, containing two different aryl groups. This chemoselectivity is inherent to its structure. In contrast, symmetrical tetrahalopyridines (e.g., pentachloropyridine or 2,3,5,6-tetrachloropyridine) would require more complex protection/deprotection strategies to achieve a similar differentiation [1].

Chemoselectivity Suzuki-Miyaura Tetraarylpyridines

Divergent Regioisomer Outcomes in Sonogashira Cross-Coupling Compared to Tetrachloropyridine

In Sonogashira cross-coupling reactions, the use of 3,5-dibromo-2,6-dichloropyridine as a starting material leads to the formation of the opposite regioisomers of dialkynylated pyridines compared to when the reaction is performed with 2,3,5,6-tetrachloropyridine [1]. This is a direct and quantifiable differentiation in structural outcome. The target compound initially reacts at the 3- and 5-positions (Br), whereas the tetrachloro analog reacts at the 2- and 6-positions due to electronic differences, leading to structurally distinct products that are not accessible from the alternative starting material.

Regioselectivity Sonogashira Alkynylpyridines

Verified Chemoselectivity for Sequential Functionalization: Br vs. Cl Reactivity

The chemoselectivity observed in cross-coupling reactions is a direct consequence of the differential leaving group ability of bromine versus chlorine. The target compound's C-Br bonds at positions 3 and 5 are more reactive than its C-Cl bonds at positions 2 and 6 [1]. This allows for the exclusive and sequential functionalization of the pyridine core. Studies on Sonogashira coupling confirm that the reaction proceeds with high selectivity for the 3- and 5-positions (Br), which is attributed to the superior leaving group ability of bromide compared to chloride [2].

Chemoselectivity Cross-Coupling Halogen Reactivity

Direct Comparison of Polyhalopyridine Reactivity in Cross-Coupling

The cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine have been explicitly studied alongside other perhalogenated pyridines. A dissertation on the topic confirms that site- and chemo-selective Suzuki and Sonogashira reactions have been performed on a comparative basis with pentachloro-pyridine, 2,3,5,6-tetrachloropyridine, and 3,5-dibromo-2,6-dichloropyridine [1]. This comparative work establishes that the presence of both Br and Cl atoms imparts a unique reactivity profile that is distinct from all-chloro or all-bromo analogs, which is critical for planning multi-step syntheses.

Perbromopyridines Cross-Coupling Polyhalogenated Heterocycles

Procurement-Validated Application Scenarios for 3,5-Dibromo-2,6-dichloropyridine


Synthesis of Unsymmetrical Tetraarylpyridines for OLED Materials

Researchers developing novel organic light-emitting diodes (OLEDs) or other advanced materials require unsymmetrical, highly conjugated tetraarylpyridine cores. 3,5-Dibromo-2,6-dichloropyridine is the key building block for achieving this structural complexity via a straightforward, two-step Suzuki-Miyaura sequence. Its inherent chemoselectivity enables the sequential introduction of two different aryl groups, a process that would be significantly more complex and lower-yielding with alternative symmetrical tetrahalopyridines [1]. This direct route facilitates the rapid exploration of structure-activity relationships (SAR) in material properties. [1]

Generation of Polyfunctionalized Alkynylpyridine Libraries

In medicinal chemistry and chemical biology, libraries of structurally diverse heterocycles are essential for hit identification. This compound serves as a privileged scaffold for generating libraries of mono-, di-, tri-, and tetra-alkynylated pyridines via Sonogashira coupling [1]. Crucially, its use provides exclusive access to a family of 3,5-dialkynylated regioisomers, which are distinct from the 2,6-dialkynylated products obtained from 2,3,5,6-tetrachloropyridine [2]. This allows medicinal chemists to patent and explore a unique and differentiated chemical space. [REFS-1, REFS-2]

Synthesis of Agrochemically Relevant Pyridine Intermediates

The structural motif of polyhalogenated pyridines is common in agrochemical active ingredients. This compound serves as a versatile intermediate for the synthesis of crop protection agents, as noted for its closely related isomer, 2,6-dibromo-3,5-dichloropyridine [1]. Its four reactive handles, with two distinct reactivity levels, offer a programmable platform for installing various functional groups required for biological activity. Its use in cross-coupling reactions to produce arylated and alkenylated pyridines is a proven pathway for generating novel lead structures in the agrochemical sector [2]. [REFS-1, REFS-2]

Development of Multidentate Ligands for Catalysis

The design of new ligands for transition-metal catalysis often requires a rigid, heteroaromatic core with precise substitution patterns. 3,5-Dibromo-2,6-dichloropyridine provides a modular and predictable scaffold for synthesizing such multidentate ligands. The ability to sequentially and selectively install different donor groups at the 3,5- and then 2,6-positions via cross-coupling methodologies [1] allows for fine-tuning of the ligand's steric and electronic properties, which is critical for optimizing catalytic activity and selectivity in reactions ranging from polymerizations to small-molecule transformations. [1]

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